REACTION_SMILES
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[F:1][C:2]([c:3]1[cH:4][c:5]2[c:6]([nH:7][c:8](=[O:10])[nH:9]2)[cH:11][cH:12]1)([F:13])[F:14].[P:15]([Cl:16])([Cl:17])([Cl:18])=[O:19]>>[F:1][C:2]([c:3]1[cH:4][c:5]2[c:6]([n:7][c:8]([Cl:17])[nH:9]2)[cH:11][cH:12]1)([F:13])[F:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2ccc(C(F)(F)F)cc2[nH]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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FC(F)(F)c1ccc2nc(Cl)[nH]c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |